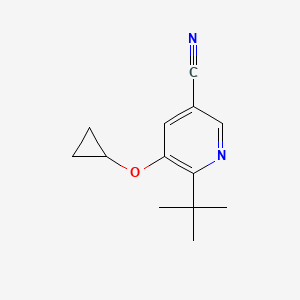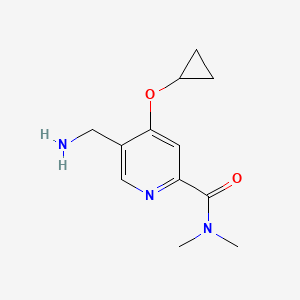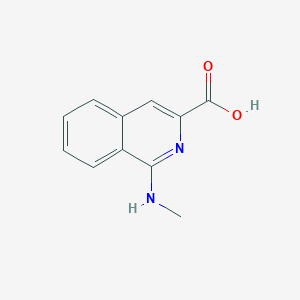
2,5-Dichloro-3-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-cyclopropoxypyridine is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-cyclopropoxypyridine typically involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. This is followed by chlorination with gaseous chlorine at ambient temperatures in an aqueous suspension . The reaction conditions are carefully controlled to ensure the formation of the desired isomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkoxylation and chlorination processes. The use of catalysts and emulsifiers can enhance the efficiency and yield of the reaction. The final product is often purified through crystallization from an alcohol-water mixture .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organoboronic acids in Suzuki-Miyaura cross-coupling reactions, often catalyzed by palladium acetate in aqueous media.
Oxidation and Reduction: Typical reagents for oxidation might include peroxides or other oxidizing agents, while reduction could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridines .
Scientific Research Applications
2,5-Dichloro-3-cyclopropoxypyridine has several applications in scientific research:
Mechanism of Action
The specific mechanism of action for 2,5-Dichloro-3-cyclopropoxypyridine is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For instance, pyridine derivatives can act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 2,3,5-Trichloropyridine
Comparison: 2,5-Dichloro-3-cyclopropoxypyridine is unique due to the presence of both chlorine and cyclopropoxy groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research . In contrast, other chloropyridines may lack the cyclopropoxy group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2,5-dichloro-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
DQQOBOPCTMMNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


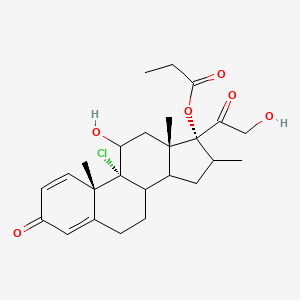
![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)
![4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide](/img/structure/B14804665.png)
![N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B14804674.png)
![2-(4-bromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14804681.png)

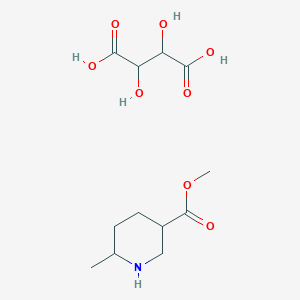
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)
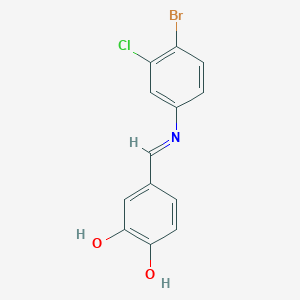
![3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)

